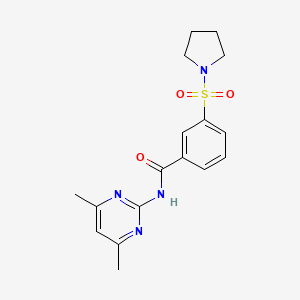
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrimidine moiety, a sulfonamide group, and a pyrrolidine ring, which contribute to its biological interactions. The molecular formula is C16H18N4O2, with a molecular weight of 298.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 2034434-37-0 |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. The sulfonyl group and nitrogen atoms in the pyrrolidine and pyrimidine rings facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
- Escherichia coli : MIC of 187 µg/mL
- Klebsiella pneumoniae : MIC of 220 µg/mL
- Staphylococcus aureus : MIC of >1000 µg/mL
- Aspergillus niger : MIC of 1 µg/mL
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Cytotoxicity
In addition to antimicrobial effects, the compound exhibits cytotoxic properties against various cancer cell lines. Studies have reported IC50 values indicating significant growth inhibition in cancer cells, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
- Anticancer Activity : A study found that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of electronegative groups enhanced activity, indicating that structural optimization can lead to more potent derivatives.
- Antimicrobial Efficacy : Comparative analysis with related compounds revealed that the presence of specific functional groups (e.g., sulfonamide) was crucial for antimicrobial activity. The compound's ability to form stable complexes with bacterial enzymes may explain its effectiveness.
- Pharmacokinetics : Research on similar compounds highlighted the importance of solubility and metabolic stability in determining overall efficacy. The unique structural features of this compound suggest it may possess favorable pharmacokinetic properties.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-10-13(2)19-17(18-12)20-16(22)14-6-5-7-15(11-14)25(23,24)21-8-3-4-9-21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFJIPVIIVMLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













